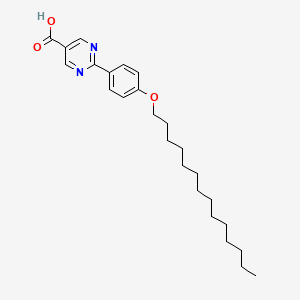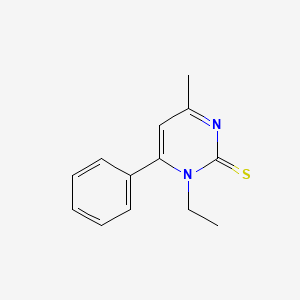
6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a chloro group, a methyl group, a p-tolyl group, and a carbonitrile group attached to the indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable indole derivative.
Chlorination: Introduce the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Add the methyl group through a Friedel-Crafts alkylation reaction.
Tolyl Group Addition: Attach the p-tolyl group via a Suzuki coupling reaction.
Carbonitrile Introduction: Introduce the carbonitrile group using a cyanation reaction with reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the carbonitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-1H-indole-3-carbonitrile: Lacks the methyl and p-tolyl groups.
2-methyl-1H-indole-3-carbonitrile: Lacks the chloro and p-tolyl groups.
1-(p-tolyl)-1H-indole-3-carbonitrile: Lacks the chloro and methyl groups.
Propriétés
Numéro CAS |
922184-54-1 |
|---|---|
Formule moléculaire |
C17H13ClN2 |
Poids moléculaire |
280.7 g/mol |
Nom IUPAC |
6-chloro-2-methyl-1-(4-methylphenyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-11-3-6-14(7-4-11)20-12(2)16(10-19)15-8-5-13(18)9-17(15)20/h3-9H,1-2H3 |
Clé InChI |
DTDVQMFQYDYMDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=C(C=C3)Cl)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)

![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)










